Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-3-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNFOZLNGOOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is likely scalable for industrial applications due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization.
Reaction Conditions :
-
Reagents : 2 mol/L NaOH in ethanol/water (1:2 v/v)
-
Temperature : 40–50°C
-
Time : 1.5–2 hours
Mechanism :
The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol produces 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (Figure 1A).
Applications :
-
The carboxylic acid derivative is a precursor for further conjugation (e.g., amide formation) in drug design .
C3 Functionalization via Electrophilic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C3 position. While the acetate group occupies C3 in this compound, related derivatives without substituents at C3 demonstrate halogenation and acylation reactivity.
Halogenation (for Analogous Derivatives) :
-
Reagents : Bromine or iodine in chloroform
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Position : C3 of the imidazo[1,2-a]pyridine ring
Acylation via FeBr₃ Catalysis :
-
Reagents : Aromatic aldehydes, FeBr₃ (10 mol%), air (oxidant)
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Conditions : 80°C, 12 hours
Mechanism :
FeBr₃ activates aldehydes to form benzoic acid intermediates, which undergo Friedel–Crafts acylation at C3 (Figure 1B) .
Three-Component Aza-Friedel–Crafts Alkylation
The imidazo[1,2-a]pyridine ring participates in Y(OTf)₃-catalyzed alkylation with aldehydes and amines, forming C3-alkylated derivatives.
Reaction Conditions :
| Substrate Scope | Yield Range | Selectivity |
|---|---|---|
| 2-Phenyl derivatives | 81–85% | >20:1 |
| 2-(Pyridin-2-yl) analogs | 75–78% | >15:1 |
Mechanism :
Iminium ion formation between aldehyde and amine precedes nucleophilic attack by the imidazo[1,2-a]pyridine at C3 (Figure 1C) .
Oxidative Coupling and Rearrangements
Phenyliodine(III) diacetate (PIDA) mediates 1,2-ipso migration in Mannich bases derived from imidazo[1,2-a]pyridines, yielding N-functionalized derivatives.
Conditions :
Products :
-
N-Acetoxymethyl and N-hydroxymethyl derivatives.
Mechanism :
Aziridine intermediate formation followed by ring-opening and migration (Figure 1D) .
Radical Trapping and Stability
Control experiments confirm the absence of radical pathways in Y(OTf)₃-catalyzed reactions.
Key Evidence :
Table 1. Hydrolysis Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| NaOH Concentration | 2 mol/L | Maximizes rate |
| Temperature | 40–50°C | Prevents decarboxylation |
| Solvent Ratio (EtOH:H₂O) | 1:2 | Enhances solubility |
Table 2. Substrate Tolerance in Aza-Friedel–Crafts Alkylation
| Substituent on Aldehyde | Yield (%) | Reference |
|---|---|---|
| Electron-donating (OMe) | 85 | |
| Electron-withdrawing (CF₃) | 75 | |
| Halogen (Cl) | 78 |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate and its derivatives are primarily studied for their potential as antimicrobial , antiviral , and anticancer agents . The imidazo[1,2-a]pyridine core is a common structural motif in several pharmaceuticals, contributing to its therapeutic relevance.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit specific targets involved in cancer progression. For instance, compounds derived from this structure have shown promising results in inhibiting c-Met signaling pathways, which are crucial in various cancers, including lung cancer and gastrointestinal stromal tumors (GIST) . A study highlighted the development of new c-Met inhibitors based on imidazo[1,2-a]pyridine scaffolds, demonstrating their effectiveness in cellular assays .
Antimicrobial Properties
The compound exhibits moderate antimicrobial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies have employed methods like agar well diffusion to evaluate these properties . The synthesis of derivatives has been linked to enhanced antibacterial efficacy compared to standard drugs like streptomycin .
Biological Probes
Imidazo[1,2-a]pyridine derivatives are utilized as fluorescent probes for detecting metal ions such as mercury and iron. Their ability to selectively bind to these ions makes them valuable tools in environmental monitoring and biological studies .
Synthetic Methodologies
The synthesis of this compound typically involves multicomponent reactions, which can be optimized for industrial applications. Common synthetic routes include the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Recent advancements have introduced efficient methods for synthesizing C3-alkylated derivatives via three-component reactions, expanding the scope of available compounds for research .
Case Study 1: Anticancer Efficacy
A series of imidazo[1,2-a]pyridine compounds were synthesized and evaluated for their inhibitory effects on FLT3 mutations associated with acute myeloid leukemia (AML). The study demonstrated that specific modifications to the imidazo[1,2-a]pyridine structure significantly enhanced antiproliferative activity against AML cell lines .
Case Study 2: Antimicrobial Evaluation
In another investigation, a library of derivatives was synthesized and screened for antimicrobial activity. Results indicated that certain compounds exhibited significant inhibition against Pseudomonas aeruginosa, surpassing the efficacy of traditional antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For example, zolpidem, a derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for extensive comparisons. Below, Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is analyzed alongside analogs with variations in substituents, ester groups, and functional moieties.
Structural Analogs: Substituent Effects
Key Observations :
- Chlorine substituents (e.g., 5j) increase molecular weight and reactivity due to electron-withdrawing effects, as evidenced by HRMS data .
- Aromatic amino groups (e.g., 5i) introduce hydrogen bonding, raising melting points (>300°C) and thermal stability .
Functional Group Variations
| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Spectral Data (IR/NMR) | Applications | References |
|---|---|---|---|---|---|
| This compound | Methyl ester | 294.35 | IR: 1030 cm⁻¹ (C-O ester); ¹H NMR: δ 3.51 (OCH₃) | Pharmaceutical intermediate | |
| 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide | Amide | 279.34 | IR: 3190 cm⁻¹ (N-H); ¹H NMR: δ 7.59 (NH) | Zolpidem impurity | |
| 2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic Acid | Carboxylic acid | 280.32 | IR: 1674 cm⁻¹ (C=O acid); ¹³C NMR: δ 172.1 (COOH) | Anti-inflammatory agents | |
| Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate | Oxo-ester | 323.37 | IR: 1679 cm⁻¹ (C=O ketone); ¹H NMR: δ 5.91 (C-H) | Synthetic intermediate |
Key Observations :
- Amide derivatives exhibit lower molecular weights and distinct IR peaks (N-H stretch at ~3190 cm⁻¹) compared to esters .
- Carboxylic acid analogs show higher polarity, influencing solubility and biological activity (e.g., anti-inflammatory effects) .
- Oxo-esters (e.g., sc-353340) introduce ketone groups, altering electronic properties and reactivity .
Biological Activity
Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered interest due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:
- Antitumor
- Antiviral
- Antibacterial
- Anti-inflammatory
- Analgesic
These compounds often interact with various biological targets, influencing multiple biochemical pathways. This compound is no exception and exhibits significant potential in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. Notably:
- Inhibition of H+/K+ ATPase : This mechanism is particularly relevant for the treatment of gastric ulcers and related conditions .
- Interaction with Kinases : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit kinases involved in cancer pathways, suggesting potential applications in oncology .
Biological Activity Data
Recent studies have highlighted the biological efficacy of this compound and its derivatives. Below is a summary table of key findings:
Antitumor Activity
A study demonstrated that this compound exhibited potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines. The compound showed a significant selectivity index compared to non-cancerous cells, indicating its potential as a targeted cancer therapy .
Antibacterial Properties
Another investigation revealed that derivatives of imidazo[1,2-a]pyridine displayed promising antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into effective antibacterial agents .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. In vivo studies indicated that these compounds significantly reduced pro-inflammatory cytokines in animal models, showcasing their therapeutic potential in treating inflammatory diseases .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that this compound has favorable absorption and bioavailability characteristics. For instance:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 mL/h/kg after intravenous administration .
Toxicity assessments in animal models have shown no acute toxicity at concentrations up to 2000 mg/kg, indicating a promising safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
